Siamycin I
Overview
Description
Siamycin I, also known as BMY-29304, is a 21-residue tricyclic peptide and a secondary metabolite in actinomycetes . It is a HIV fusion inhibitor with ED50s of 0.05 to 5.7 μM for acute HIV type 1 (HIV-1) and HIV-2 infections . Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis . It has the potential for enterococcal infections research .
Synthesis Analysis
The biosynthetic gene cluster of Humidimycin, a peptide structurally related to Siamycins, was identified by genome mining of S. humidus CA-100629, cloned by Gibson assembly, and heterologously expressed . A similar approach might be used for the synthesis of Siamycin I.
Molecular Structure Analysis
Siamycin I is a 21-residue tricyclic peptide . It is structurally related to Humidimycin, a class I lasso peptide . Lasso peptides are characterized by their unique lasso-like structure, where the linear peptide is literally “tied in a knot” during its post-translational maturation .
Chemical Reactions Analysis
Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis .
Scientific Research Applications
HIV Fusion Inhibition
- Scientific Field: Virology, specifically HIV research .
- Application Summary: Siamycin I is a 21-residue tricyclic peptide identified from a Streptomyces culture. It has been found to inhibit the fusion of HIV, making it a potential therapeutic agent for HIV infections .
- Methods of Application: The effectiveness of Siamycin I was tested using a cell fusion assay involving cocultivation of HeLa-CD4+ cells and monkey kidney (BSC-1) cells expressing the HIV envelope gp160 .
- Results: Siamycin I is effective against acute HIV type 1 (HIV-1) and HIV-2 infections, with 50% effective doses ranging from 0.05 to 5.7 microM . It does not inhibit gp120 binding to CD4 in either gp120- or CD4-based capture enzyme-linked immunosorbent assays .
Inhibition of Lipid II
Future Directions
The field of lasso peptides, including Siamycin I, has been transformed over the course of roughly a decade. The vast majority of lasso peptide discovery is now driven by genome-mining approaches . Future studies of Siamycin I could provide more evidence that class I lasso peptides are a novel class of lipid II inhibitors .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Siamycin I | |
CAS RN |
164802-68-0 | |
Record name | Siamycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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